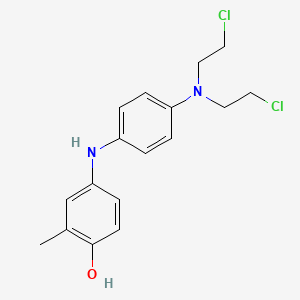
Diphenylamine, 4'-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylamine, 4’-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of a diphenylamine core substituted with bis(2-chloroethyl)amino, hydroxy, and methyl groups. It has been studied for its potential antitumor properties and its role as a histone deacetylase inhibitor .
Preparation Methods
The synthesis of Diphenylamine, 4’-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- involves multiple steps, starting with the preparation of the diphenylamine core. The bis(2-chloroethyl)amino group is introduced through a nucleophilic substitution reaction, where 2-chloroethylamine reacts with the diphenylamine derivative under controlled conditions. The hydroxy and methyl groups are then added through subsequent reactions involving specific reagents and catalysts . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing by-products .
Chemical Reactions Analysis
Diphenylamine, 4’-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, enhancing its reactivity.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diphenylamine, 4’-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- has been extensively studied for its applications in:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Diphenylamine, 4’-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- involves its interaction with histone deacetylases (HDACs). By inhibiting HDACs, this compound can alter the acetylation status of histone proteins, leading to changes in gene expression. This inhibition can result in the induction of cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy . The molecular targets include HDAC1, HDAC2, and HDAC3, with specific pathways involving the regulation of cell proliferation and apoptosis .
Comparison with Similar Compounds
Diphenylamine, 4’-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- can be compared with other similar compounds such as:
Melphalan: Another bis(2-chloroethyl)amino derivative known for its antitumor properties.
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: A compound with similar HDAC inhibitory activity.
What sets Diphenylamine, 4’-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- apart is its unique combination of functional groups, which contribute to its specific reactivity and biological activity .
Properties
CAS No. |
63979-57-7 |
|---|---|
Molecular Formula |
C17H20Cl2N2O |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
4-[4-[bis(2-chloroethyl)amino]anilino]-2-methylphenol |
InChI |
InChI=1S/C17H20Cl2N2O/c1-13-12-15(4-7-17(13)22)20-14-2-5-16(6-3-14)21(10-8-18)11-9-19/h2-7,12,20,22H,8-11H2,1H3 |
InChI Key |
ROLHXRRUSFYMPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=CC=C(C=C2)N(CCCl)CCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















